4-(2-(Hydroxy(phenyl)acetyl)carbohydrazonoyl)-2-methoxyphenyl 3-phenylacrylate
Description
4-(2-(Hydroxy(phenyl)acetyl)carbohydrazonoyl)-2-methoxyphenyl 3-phenylacrylate is a complex organic compound characterized by a hydrazone backbone, a hydroxy(phenyl)acetyl group, a 2-methoxyphenyl moiety, and a 3-phenylacrylate ester. This structure confers unique physicochemical and biological properties, making it a candidate for applications in medicinal chemistry and materials science. Its hydrazone linkage and ester functionality enable interactions with biological targets, while the methoxy group enhances solubility and electronic stability .
Properties
CAS No. |
767290-88-0 |
|---|---|
Molecular Formula |
C25H22N2O5 |
Molecular Weight |
430.5 g/mol |
IUPAC Name |
[4-[(E)-[(2-hydroxy-2-phenylacetyl)hydrazinylidene]methyl]-2-methoxyphenyl] (E)-3-phenylprop-2-enoate |
InChI |
InChI=1S/C25H22N2O5/c1-31-22-16-19(17-26-27-25(30)24(29)20-10-6-3-7-11-20)12-14-21(22)32-23(28)15-13-18-8-4-2-5-9-18/h2-17,24,29H,1H3,(H,27,30)/b15-13+,26-17+ |
InChI Key |
GKOLFZFPRFIRBB-AROWNJAOSA-N |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=N/NC(=O)C(C2=CC=CC=C2)O)OC(=O)/C=C/C3=CC=CC=C3 |
Canonical SMILES |
COC1=C(C=CC(=C1)C=NNC(=O)C(C2=CC=CC=C2)O)OC(=O)C=CC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-(Hydroxy(phenyl)acetyl)carbohydrazonoyl)-2-methoxyphenyl 3-phenylacrylate can be achieved through various synthetic routes. One common method involves the condensation of 2-hydroxybenzaldehyde with methyl acrylate in the presence of a base such as DABCO (1,4-Diazabicyclo[2.2.2]octane). This reaction produces a mixture of chromenes and coumarins . Another method involves the use of phenols and β-keto esters in the presence of an acid catalyst, such as concentrated H2SO4, trifluoroacetic acid (TFA), or Lewis acids like AlCl3, ZnCl2, ZrCl4, and TiCl4 .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of homogeneous and heterogeneous catalysts, such as cation-exchange resins, Nafion resin/silica composites, and zeolite H-BEA, can enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions: 4-(2-(Hydroxy(phenyl)acetyl)carbohydrazonoyl)-2-methoxyphenyl 3-phenylacrylate undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of functional groups such as hydroxy, phenyl, and carbohydrazonoyl.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4). Substitution reactions may involve electrophilic aromatic substitution using reagents such as Cl2, Br2, H2SO4, and HOCl .
Major Products Formed: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce alcohols. Substitution reactions can result in the formation of various substituted aromatic compounds .
Scientific Research Applications
4-(2-(Hydroxy(phenyl)acetyl)carbohydrazonoyl)-2-methoxyphenyl 3-phenylacrylate has numerous scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it may be studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties . In medicine, this compound could be explored for its potential therapeutic effects and as a precursor for drug development . Additionally, it has applications in the industrial sector, including the production of optical brighteners, photosensitizers, fluorescent dyes, and additives in food, perfumes, and cosmetics .
Mechanism of Action
The mechanism of action of 4-(2-(Hydroxy(phenyl)acetyl)carbohydrazonoyl)-2-methoxyphenyl 3-phenylacrylate involves its interaction with specific molecular targets and pathways. The hydroxy and phenyl groups may facilitate binding to enzymes or receptors, leading to modulation of biological processes. The carbohydrazonoyl group may participate in redox reactions, influencing cellular signaling pathways . Further research is needed to elucidate the precise molecular targets and pathways involved.
Comparison with Similar Compounds
Structural Variations and Functional Group Modifications
The compound’s uniqueness lies in its combination of substituents. Below is a comparative analysis with key analogues:
Physicochemical Properties
Molecular Weight and Polarity :
Electronic Effects :
- The methoxy group’s electron-donating nature stabilizes the hydrazone linkage, reducing susceptibility to hydrolysis compared to halogenated derivatives .
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